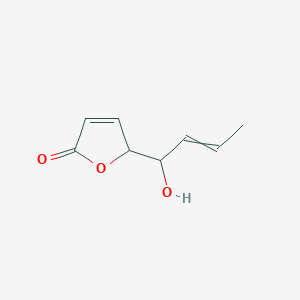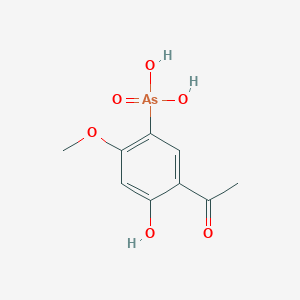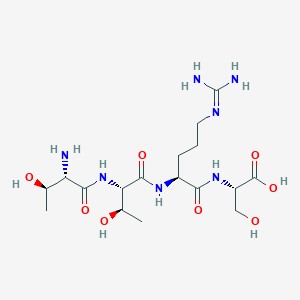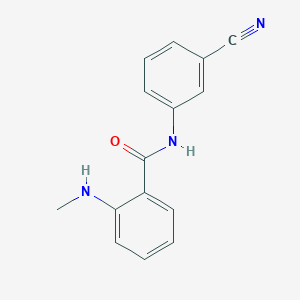![molecular formula C18H20N2O2S2 B12521766 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole CAS No. 651335-42-1](/img/structure/B12521766.png)
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and an indole core
Vorbereitungsmethoden
The synthesis of 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative, which can be achieved using sulfonyl chlorides under basic conditions.
Indole Formation and Coupling: The indole core is synthesized through Fischer indole synthesis or other suitable methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or indole rings, often using halogenated derivatives as intermediates.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to attach various functional groups to the indole core.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Wissenschaftliche Forschungsanwendungen
1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole include other piperidine derivatives and indole-based molecules. These compounds share structural similarities but differ in their functional groups and specific applications. For instance:
Piperidine Derivatives: Compounds like piperidin-4-yl-methyl and piperidin-2-yl-methyl derivatives are used in drug design and synthesis.
Indole Derivatives: Indole-3-carbinol and indole-3-acetic acid are well-known for their biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
651335-42-1 |
|---|---|
Molekularformel |
C18H20N2O2S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-(piperidin-3-ylmethyl)-3-thiophen-2-ylsulfonylindole |
InChI |
InChI=1S/C18H20N2O2S2/c21-24(22,18-8-4-10-23-18)17-13-20(12-14-5-3-9-19-11-14)16-7-2-1-6-15(16)17/h1-2,4,6-8,10,13-14,19H,3,5,9,11-12H2 |
InChI-Schlüssel |
IAFPMTUXIJKEJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)


![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)

![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
